molecular formula C15H24O8 B12805394 beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta(c)pyran-1-yl CAS No. 83889-89-8

beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta(c)pyran-1-yl

Cat. No.: B12805394
CAS No.: 83889-89-8
M. Wt: 332.35 g/mol
InChI Key: WTAMLWRKDUICLU-GZVQKPGOSA-N
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Description

Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl: is a complex organic compound with the molecular formula C25H38O12 and a molecular weight of 530.56 g/mol . This compound is characterized by its unique structure, which includes a glucopyranoside moiety and a cyclopenta©pyran ring system. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves several steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with readily available starting materials such as glucose and cyclopentadiene derivatives.

    Glycosylation: The glucose derivative undergoes glycosylation to form the glucopyranoside moiety.

    Cyclization: The cyclopentadiene derivative is then cyclized to form the cyclopenta©pyran ring system.

    Coupling: The glucopyranoside and cyclopenta©pyran intermediates are coupled under specific reaction conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

    Hydrolysis: Acidic or enzymatic hydrolysis can break down the glucopyranoside moiety, releasing glucose and the aglycone part of the molecule.

Scientific Research Applications

Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying glycosylation reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl can be compared with other similar compounds, such as :

    Ajugol: Another glucopyranoside with a similar structure but different biological activities.

    Loganic Acid: A compound with a similar cyclopenta©pyran ring system but different functional groups.

    Geniposidic Acid: A related compound with a glucopyranoside moiety and known for its medicinal properties.

These comparisons highlight the unique structural features and biological activities of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

83889-89-8

Molecular Formula

C15H24O8

Molecular Weight

332.35 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(7-hydroxy-4-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl)oxy]oxane-3,4,5-triol

InChI

InChI=1S/C15H24O8/c1-6-5-21-14(10-7(6)2-3-8(10)17)23-15-13(20)12(19)11(18)9(4-16)22-15/h5,7-20H,2-4H2,1H3/t7?,8?,9-,10?,11-,12+,13-,14?,15+/m1/s1

InChI Key

WTAMLWRKDUICLU-GZVQKPGOSA-N

Isomeric SMILES

CC1=COC(C2C1CCC2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1=COC(C2C1CCC2O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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